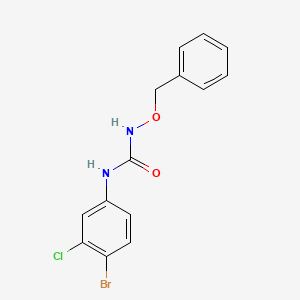

1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

845879-19-8 |

|---|---|

Molecular Formula |

C14H12BrClN2O2 |

Molecular Weight |

355.61 g/mol |

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-3-phenylmethoxyurea |

InChI |

InChI=1S/C14H12BrClN2O2/c15-12-7-6-11(8-13(12)16)17-14(19)18-20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) |

InChI Key |

BBWZHRFXIANFAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)NC2=CC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy 3 4 Bromo 3 Chlorophenyl Urea

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea, reveals two primary precursor molecules. The disconnection of the C-N bonds of the urea (B33335) group points to 4-bromo-3-chloroaniline (B1265746) and O-benzylhydroxylamine as the key building blocks. The urea carbonyl group can be conceptually introduced from a variety of carbonyl sources, such as phosgene (B1210022), its safer equivalents, or carbon monoxide through catalytic carbonylation.

The primary synthetic challenge lies in the controlled formation of the unsymmetrical urea bond between the aromatic amine (4-bromo-3-chloroaniline) and the alkoxyamine (O-benzylhydroxylamine). The differing nucleophilicity and reactivity of these two amines must be considered in the selection of the coupling strategy.

Synthesis of Substituted Aryl and Alkylamine Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its constituent amine precursors.

4-Bromo-3-chloroaniline can be synthesized from commercially available starting materials through a multi-step process. A common route involves the bromination of a substituted nitrobenzene (B124822) followed by the reduction of the nitro group to an amine.

One established method begins with p-chloronitrobenzene, which is first brominated. The reaction is typically carried out in a sulfuric acid aqueous solution, where a brominating agent such as bromine or potassium bromate (B103136) is added slowly. This electrophilic aromatic substitution directs the bromine atom to the position ortho to the chloro group and meta to the nitro group. The subsequent step involves the reduction of the nitro group of the resulting 2-bromo-4-chloro-1-nitrobenzene. This reduction can be effectively achieved using a reducing agent like iron powder in the presence of an acid, or through catalytic hydrogenation.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. Bromination | p-Chloronitrobenzene | Bromine or Potassium Bromate, Sulfuric Acid (aq.), 80°C, 3h | 2-Bromo-4-chloro-1-nitrobenzene | ~92 |

| 2. Reduction | 2-Bromo-4-chloro-1-nitrobenzene | Iron powder, Ethanol, Reflux, 3h | 4-Bromo-3-chloroaniline | ~95 |

This table presents a typical synthesis of 4-bromo-3-chloroaniline, with representative reagents, conditions, and yields.

O-benzylhydroxylamine is a key reagent for introducing the benzyloxyamino group. A convenient and large-scale synthesis of this compound involves the reaction of N-hydroxyphthalimide with benzyl (B1604629) chloride under phase-transfer conditions, followed by acidic hydrolysis of the intermediate, N-benzyloxyphthalimide. nih.gov This method avoids the use of hazardous reagents like hydrazine (B178648) for the cleavage of the phthalimido group. nih.gov

The initial reaction is typically carried out in a biphasic system of water and an organic solvent like dichloromethane (B109758), with a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) and an inorganic base like sodium bicarbonate. The subsequent hydrolysis of N-benzyloxyphthalimide is achieved using a strong acid, such as concentrated hydrochloric acid in acetic acid, to yield O-benzylhydroxylamine hydrochloride.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. N-Alkylation | N-Hydroxyphthalimide, Benzyl chloride | NaHCO₃, Bu₄NHSO₄, CH₂Cl₂/H₂O, 40°C | N-Benzyloxyphthalimide | >90 |

| 2. Hydrolysis | N-Benzyloxyphthalimide | Concentrated HCl, Acetic Acid, Reflux | O-Benzylhydroxylamine hydrochloride | >80 |

This table outlines a common synthetic route to O-benzylhydroxylamine hydrochloride, highlighting the reagents, conditions, and yields for each step.

Formation of the Urea Bond

The central step in the synthesis of this compound is the formation of the urea linkage between the two prepared precursors.

The most traditional and widely employed method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. semanticscholar.org In this approach, 4-bromo-3-chloroaniline is first converted into the corresponding 4-bromo-3-chlorophenyl isocyanate. This is typically achieved by reacting the aniline (B41778) with phosgene or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov

The reaction of the aniline with triphosgene is generally carried out in an inert solvent, such as dichloromethane or toluene, in the presence of a base like triethylamine (B128534) to neutralize the liberated HCl. nih.gov The resulting isocyanate is often used in situ without isolation due to its reactivity and potential toxicity. The subsequent addition of O-benzylhydroxylamine to the solution containing the isocyanate leads to the formation of the desired urea derivative. The reaction proceeds through the nucleophilic attack of the amine nitrogen of O-benzylhydroxylamine on the electrophilic carbonyl carbon of the isocyanate.

| Step | Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product |

| 1 | 4-Bromo-3-chloroaniline | Triphosgene | Triethylamine, Dichloromethane, Reflux | 4-Bromo-3-chlorophenyl isocyanate (in situ) |

| 2 | 4-Bromo-3-chlorophenyl isocyanate (in situ) | O-Benzylhydroxylamine | Dichloromethane, Room Temperature | This compound |

This table illustrates the classical two-step, one-pot synthesis of the target urea via an isocyanate intermediate generated using triphosgene.

Growing environmental and safety concerns have driven the development of phosgene-free methods for urea synthesis. These methods often rely on catalytic carbonylation reactions or the use of less hazardous carbonylating agents.

One promising approach is the palladium-catalyzed carbonylation of amines. In a potential synthetic route, 4-bromo-3-chloroaniline and O-benzylhydroxylamine could be reacted with carbon monoxide in the presence of a palladium catalyst and a suitable oxidant. This method directly couples the two amine precursors with a carbonyl group derived from CO, avoiding the need for pre-formed isocyanates.

Another environmentally benign strategy involves the use of N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. nih.gov CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which can then react with a second amine to produce the urea. The reaction of 4-bromo-3-chloroaniline with CDI would form an imidazolide (B1226674) intermediate, which would subsequently react with O-benzylhydroxylamine to yield the target urea. This method is known for its mild reaction conditions and the avoidance of corrosive byproducts.

| Method | Reactants | Catalyst/Reagent | Carbonyl Source | Key Features |

| Catalytic Carbonylation | 4-Bromo-3-chloroaniline, O-Benzylhydroxylamine | Palladium complex, Oxidant | Carbon Monoxide (CO) | Atom-economical, avoids stoichiometric toxic reagents. |

| CDI Coupling | 4-Bromo-3-chloroaniline, O-Benzylhydroxylamine | N,N'-Carbonyldiimidazole (CDI) | CDI | Mild conditions, non-corrosive byproducts. |

This table compares two prominent phosgene-free methods for the synthesis of the target urea, highlighting their key characteristics.

Advanced Synthetic Protocols for Unsymmetrical Urea Derivatives

The challenges associated with traditional urea synthesis methods, such as the use of hazardous reagents like phosgene, have spurred the development of advanced synthetic protocols. tandfonline.com These modern techniques offer safer, more efficient, and versatile routes to unsymmetrical ureas.

One prominent advanced method involves the use of safer phosgene substitutes . Reagents like N,N'-carbonyldiimidazole (CDI) have become widely adopted. CDI is a crystalline solid that is easier to handle than phosgene and does not produce chlorinated byproducts. nih.gov The reaction typically proceeds by first reacting an amine with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea.

Metal-catalyzed carbonylation reactions represent another significant advancement. nih.gov Palladium-based catalysts, for instance, have been extensively used to facilitate the carbonylation of amines using carbon monoxide or its surrogates. organic-chemistry.org These methods can be highly efficient and tolerate a wide range of functional groups. For the synthesis of this compound, this could involve the palladium-catalyzed coupling of 4-bromo-3-chloroaniline with a carbonyl source and benzyloxyamine.

Furthermore, metal-free synthetic routes have gained traction. One such approach utilizes hypervalent iodine reagents, like PhI(OAc)₂, to mediate the coupling of amides and amines under mild conditions. mdpi.com This method avoids the use of toxic transition metals and often proceeds without the need for high temperatures or inert atmospheres. Another innovative metal-free approach uses CO₂ as a C1 building block at atmospheric pressure and room temperature to produce a variety of urea derivatives. organic-chemistry.org

The use of isopropenyl carbamates provides a convenient and irreversible reaction with amines to produce unsymmetrical ureas in high yield and purity, making it suitable for creating compound libraries. acs.orgnih.gov Additionally, a one-pot synthesis from Boc-protected amines has been developed, which generates an isocyanate in situ that subsequently reacts with another amine to form the desired urea. nih.gov

Below is a table summarizing some advanced synthetic protocols applicable to the formation of unsymmetrical ureas.

| Protocol | Key Reagents/Catalysts | Advantages |

| Phosgene Substitutes | N,N'-Carbonyldiimidazole (CDI) | Safer, crystalline solid, no chlorinated byproducts. nih.gov |

| Metal-Catalyzed Carbonylation | Palladium catalysts, CO | High efficiency, good functional group tolerance. nih.govorganic-chemistry.org |

| Metal-Free Coupling | PhI(OAc)₂ | Avoids toxic transition metals, mild conditions. mdpi.com |

| CO₂ Utilization | Metal-free catalysts | Uses a renewable C1 source, atmospheric pressure. organic-chemistry.org |

| Isopropenyl Carbamates | Isopropenyl carbamates | Irreversible, high yield and purity. acs.orgnih.gov |

| In situ Isocyanate Generation | Boc-protected amines, 2-chloropyridine, Tf₂O | One-pot procedure, high yields. nih.gov |

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include reaction temperature, time, solvent, and the stoichiometry of reactants and catalysts.

For instance, in syntheses involving isocyanate intermediates, the temperature must be carefully controlled to prevent side reactions, such as the formation of symmetrical ureas. tandfonline.com The choice of solvent can also significantly impact reaction rates and yields; solvents are often selected based on the solubility of the reactants and intermediates.

In metal-catalyzed reactions, the choice of ligand, catalyst loading, and reaction atmosphere are critical variables. Optimization of these parameters can lead to higher turnover numbers and improved selectivity. For reactions utilizing CO₂, pressure can be a key factor in driving the reaction towards the desired product. rsc.org

Response Surface Methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple reaction variables simultaneously to achieve the highest possible yield. nih.govacs.org While specific optimization data for this compound is not available, the general principles of reaction optimization are applicable.

The following table presents a hypothetical optimization study for a generic unsymmetrical urea synthesis, illustrating the types of parameters that would be investigated.

| Entry | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 25 | 24 | 1 | 65 |

| 2 | 50 | 12 | 1 | 85 |

| 3 | 50 | 24 | 1 | 88 |

| 4 | 80 | 12 | 1 | 75 |

| 5 | 50 | 12 | 0.5 | 78 |

| 6 | 50 | 12 | 2 | 86 |

Stereoselective and Regioselective Synthetic Approaches (if applicable)

For the specific compound this compound, which is achiral, stereoselective synthesis is not applicable as no stereocenters are present.

However, regioselectivity can be a consideration in the synthesis of unsymmetrical ureas, particularly when dealing with substrates that have multiple reactive sites. In the context of this compound, the key bond formation is between the carbonyl carbon and the nitrogen atoms of benzyloxyamine and 4-bromo-3-chloroaniline.

The synthesis generally proceeds via the formation of an isocyanate intermediate from one of the amine precursors, followed by nucleophilic attack by the other amine. For example, 4-bromo-3-chlorophenyl isocyanate would be reacted with benzyloxyamine. In this case, the regioselectivity is straightforward as each precursor has only one reactive amine (or isocyanate) group.

If a starting material with multiple amine groups were used, regioselective synthesis would become critical. This could be achieved through the use of protecting groups to block the more reactive amine, directing the reaction to the desired site. Alternatively, certain catalytic systems can exhibit high regioselectivity based on the electronic and steric properties of the substrate. For instance, in palladium-catalyzed amidation reactions, the choice of ligand can influence which amine group reacts. organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzyloxy 3 4 Bromo 3 Chlorophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Due to the absence of direct experimental NMR data for this compound in the public domain, the following spectral interpretations are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds, such as 1-(benzyloxy)urea and various halogenated phenylurea derivatives.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyloxy and the 4-bromo-3-chlorophenyl moieties, as well as the urea (B33335) NH protons.

The protons of the unsubstituted phenyl ring of the benzyloxy group are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.30 and 7.50 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group would likely produce a singlet at approximately δ 4.80-5.00 ppm.

The aromatic protons of the 4-bromo-3-chlorophenyl group will show a characteristic splitting pattern. The proton at C2 is expected to be a doublet due to coupling with the proton at C6, appearing around δ 7.80 ppm. The proton at C5 will likely be a doublet of doublets, coupling with both the proton at C6 and having a smaller long-range coupling, with an expected chemical shift around δ 7.40 ppm. The proton at C6 is anticipated to be a doublet, coupling with the proton at C5, and should appear around δ 7.60 ppm.

The two NH protons of the urea linkage are expected to appear as two distinct broad singlets. The NH proton adjacent to the benzyloxy group (NH-O) is predicted to be more downfield, around δ 9.50 ppm, while the NH proton adjacent to the substituted phenyl ring is expected around δ 8.80 ppm. The chemical shifts of these protons can be influenced by solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (Benzyloxy) | 7.30-7.50 | m |

| -CH₂- | 4.80-5.00 | s |

| Ar-H2 | ~7.80 | d |

| Ar-H5 | ~7.40 | dd |

| Ar-H6 | ~7.60 | d |

| NH-O | ~9.50 | br s |

| NH-Ar | ~8.80 | br s |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the urea group is expected to have the most downfield chemical shift, typically in the range of δ 150-155 ppm. The carbons of the benzyloxy group will include the methylene carbon (-CH₂) around δ 70-75 ppm and the aromatic carbons between δ 128 and 136 ppm.

For the 4-bromo-3-chlorophenyl ring, the carbon atoms directly attached to the halogens will be significantly influenced. The carbon bearing the bromine (C4) is expected around δ 115 ppm, and the carbon with the chlorine (C3) around δ 132 ppm. The carbon attached to the urea nitrogen (C1) is predicted to be in the region of δ 138-140 ppm. The remaining aromatic carbons (C2, C5, C6) would appear in the typical aromatic region of δ 120-130 ppm.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 150-155 |

| -CH₂- | 70-75 |

| Phenyl-C (Benzyloxy) | 128-136 |

| Ar-C1 | 138-140 |

| Ar-C2 | ~122 |

| Ar-C3 | ~132 |

| Ar-C4 | ~115 |

| Ar-C5 | ~128 |

| Ar-C6 | ~120 |

To unambiguously confirm the structural assignments, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. It would show correlations between the coupled aromatic protons on the 4-bromo-3-chlorophenyl ring (H5 with H6, and H2 with H6 through long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity across the urea linkage. For instance, correlations would be expected from the NH protons to the carbonyl carbon and the adjacent aromatic and benzyloxy carbons. The methylene protons of the benzyloxy group would show a correlation to the benzyloxy-bearing nitrogen and the ipso-carbon of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the urea and substituted aromatic moieties. Based on data from similar compounds like 1-(benzyloxy)-3-phenyl-urea, the following absorptions are expected:

N-H Stretching: Two distinct bands are anticipated in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H groups in the urea moiety.

C-H Aromatic Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would indicate the C-H stretching of the aromatic rings.

C-H Aliphatic Stretching: The stretching vibrations of the methylene (-CH₂-) group would appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=O Stretching (Amide I band): A strong absorption band, characteristic of the urea carbonyl group, is expected in the range of 1640-1680 cm⁻¹.

N-H Bending (Amide II band): This band, arising from N-H bending coupled with C-N stretching, is typically observed around 1550-1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the urea linkage would likely appear in the 1400-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the benzyloxy group is expected to show a band around 1050-1150 cm⁻¹.

C-Cl and C-Br Stretching: The stretching vibrations for the carbon-halogen bonds would be found in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is expected around 700-800 cm⁻¹ and the C-Br stretch at a lower frequency, around 550-650 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H (Aromatic) Stretch | 3030-3100 |

| C-H (Aliphatic) Stretch | 2850-2960 |

| C=O Stretch | 1640-1680 |

| N-H Bend | 1550-1600 |

| C-N Stretch | 1400-1450 |

| C-O Stretch | 1050-1150 |

| C-Cl Stretch | 700-800 |

| C-Br Stretch | 550-650 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₂BrClN₂O₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak [M]⁺. This pattern is a powerful diagnostic tool for confirming the presence of these halogens.

The expected fragmentation pattern in the mass spectrum would likely involve cleavage of the benzylic C-O bond, leading to a prominent fragment ion at m/z 91 (tropylium ion). Other significant fragmentations could include the cleavage of the urea C-N bonds.

Predicted HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₄H₁₂⁷⁹Br³⁵ClN₂O₂]⁺ | 369.9798 |

| [C₁₄H₁₂⁸¹Br³⁵ClN₂O₂]⁺ | 371.9777 |

| [C₁₄H₁₂⁷⁹Br³⁷ClN₂O₂]⁺ | 371.9768 |

| [C₁₄H₁₂⁸¹Br³⁷ClN₂O₂]⁺ | 373.9748 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, insights can be drawn from the crystal structure of the related compound, 1-(benzyloxy)urea.

In the solid state, it is expected that the urea functionality would be nearly planar due to resonance delocalization. The molecule would likely adopt a conformation that minimizes steric hindrance between the benzyloxy and the substituted phenyl groups.

A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the urea NH protons as donors and the carbonyl oxygen as an acceptor. These hydrogen bonds are likely to link the molecules into chains or sheets, a common motif in the crystal structures of urea derivatives. The presence of the halogen atoms (bromine and chlorine) could also lead to halogen bonding interactions, which may further influence the crystal packing.

Predicted Crystallographic Parameters (based on analogs):

Hydrogen Bonding: Strong N-H···O=C hydrogen bonds are expected to be a dominant feature of the crystal packing.

Planarity: The urea moiety is expected to be largely planar.

Conformation: The dihedral angles between the phenyl rings and the urea plane will be influenced by steric and electronic factors.

Halogen Bonding: Potential for C-Br···O or C-Cl···O interactions may be present.

Conformational Analysis using Spectroscopic Data

A comprehensive search for specific spectroscopic data (¹H NMR, ¹³C NMR, and IR) for the compound this compound has yielded no publicly available experimental datasets. Authoritative chemical databases and a thorough review of scientific literature did not provide the specific spectral information required for a detailed conformational analysis of this particular molecule.

The conformational analysis of a molecule is fundamentally reliant on the interpretation of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the chemical environment and connectivity of atoms, while Infrared (IR) spectroscopy reveals the types of chemical bonds and functional groups present. This data is essential for deducing the three-dimensional arrangement of atoms and the rotational freedom around single bonds, which define the molecule's conformation.

In the absence of specific experimental data for this compound, a scientifically rigorous conformational analysis cannot be performed. Any discussion on the preferred conformation, dihedral angles, or intramolecular interactions would be purely speculative and would not adhere to the required standards of scientific accuracy.

To provide a relevant, albeit more general, perspective, the conformational preferences of structurally related N,N'-diaryl urea compounds have been investigated in the scientific literature. These studies often combine spectroscopic methods like IR and NMR with computational modeling. A common finding in many diaryl ureas is a preference for a trans-trans conformation of the substituents on the urea nitrogen atoms. This arrangement is often the most thermodynamically stable.

However, the specific electronic and steric influences of the benzyloxy group on one nitrogen and the 4-bromo-3-chlorophenyl group on the other in the target molecule could lead to deviations from this general trend. A definitive conformational analysis would require either the experimental acquisition of its spectroscopic data or high-level computational chemistry studies.

Therefore, while the principles of conformational analysis using spectroscopic data are well-established, their direct application to this compound is precluded by the current lack of available data.

Preclinical Biological Evaluation of 1 Benzyloxy 3 4 Bromo 3 Chlorophenyl Urea and Its Analogues

In Vitro Screening Methodologies

In vitro screening is a cornerstone of preclinical drug discovery, providing initial data on the biological activity of a compound. For diaryl ureas, these methodologies typically encompass enzyme inhibition assays, cell-based proliferation assays, and antimicrobial and antiviral evaluations.

Diaryl urea (B33335) derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. researchgate.net The urea moiety is adept at forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for inhibitory activity. researchgate.net

Prominent kinase targets for this class of compounds include Raf kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov For instance, a series of novel bis-aryl ureas were designed as Raf kinase inhibitors, with several compounds demonstrating superior inhibitory activity to the known drug Sorafenib. nih.gov Similarly, novel biphenyl (B1667301) urea derivatives have been synthesized and shown to have significant inhibitory activity against VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov

Table 1: Examples of Enzyme Inhibition by Diaryl Urea Analogues

| Compound Type | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Biphenyl urea derivative A7 | VEGFR-2 | 4.06 |

| Biphenyl urea derivative B3 | VEGFR-2 | 4.55 |

| Biphenyl urea derivative B4 | VEGFR-2 | 5.26 |

| Bis-aryl urea 11c | Raf Kinase | More potent than Sorafenib |

| Bis-aryl urea 11d | Raf Kinase | More potent than Sorafenib |

This table presents data for illustrative diaryl urea analogues and not for 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea.

The inhibition of key cellular signaling pathways by diaryl ureas often translates into potent antiproliferative activity against cancer cell lines. In vitro assays using various human cancer cell lines are standard for evaluating this effect.

For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited broad-spectrum antiproliferative activity across the NCI-60 human cancer cell line panel. nih.gov Two compounds from this series, 5a and 5d, were particularly effective, showing greater potency than paclitaxel (B517696) in 21 different cancer cell lines. nih.gov Another study on novel bis-aryl ureas demonstrated excellent antitumor activities against human breast (MDA-MB-231), gastric (BGC-823), and liver (SMMC-7721) cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of Diaryl Urea Analogues Against Various Cancer Cell Lines

| Compound Series | Cancer Cell Line | Activity |

|---|---|---|

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea | NCI-60 Panel | Broad-spectrum activity |

| Bis-aryl ureas | MDA-MB-231 (Breast) | Excellent antitumor activity |

| Bis-aryl ureas | BGC-823 (Gastric) | Excellent antitumor activity |

This table presents data for illustrative diaryl urea analogues and not for this compound.

While primarily investigated for their anticancer properties, some diaryl urea derivatives have also been evaluated for antimicrobial activity. nih.gov These assessments typically involve screening against a panel of pathogenic bacteria and fungi.

For instance, certain diaryl ureas have shown activity against Proteus mirabilis, with zones of inhibition comparable to the standard antibiotic ciprofloxacin. nih.gov However, it is important to note that not all diaryl ureas possess antimicrobial properties. For example, heterocycles derived from a chalcone (B49325) analogue related to the benzyloxy phenyl structure were found to be devoid of antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

The evaluation of diaryl ureas for antiviral activity is less common than for anticancer and antimicrobial effects. However, some reviews mention antiviral properties as part of the broader biological profile of this compound class. nih.gov Specific in vitro screening data for antiviral activity of diaryl ureas, including this compound, is limited in publicly available research.

Mechanistic Studies of Biological Actions

Understanding the mechanism of action is crucial for the further development of any biologically active compound. For diaryl ureas, mechanistic studies often focus on identifying and characterizing the molecular targets.

As established in the enzyme inhibition assays, protein kinases are primary molecular targets for many diaryl urea derivatives. researchgate.net The urea linkage is a key structural feature that facilitates binding to the ATP-binding site of kinases. This interaction typically involves the formation of hydrogen bonds between the urea N-H groups and the backbone of the kinase hinge region. researchgate.net

Molecular docking studies are often employed to predict and rationalize the binding modes of these inhibitors. For example, docking studies of biphenyl urea derivatives with VEGFR-2 indicated that the urea moiety forms four hydrogen bonds with the DFG residue, which is critical for kinase activation and regulation. nih.gov These computational insights, combined with experimental data, help in understanding the structure-activity relationships and in the design of more potent and selective inhibitors.

Elucidation of Signaling Pathway Modulation

There is no available research that elucidates the specific signaling pathways modulated by this compound. Studies detailing its mechanism of action, including its effects on intracellular signaling cascades, protein-protein interactions, or gene expression, have not been published in the accessible scientific literature.

Cellular Uptake and Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available. Research detailing the mechanisms of its transport across the cell membrane and its subsequent distribution within cellular compartments has not been reported.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

The advancement of medicinal chemistry is intrinsically linked to the development of efficient and versatile synthetic methodologies. For 1-benzyloxy-3-(4-bromo-3-chlorophenyl)urea, future research could focus on creating more streamlined and environmentally benign synthetic pathways. Current synthetic approaches for diaryl ureas often involve the reaction of an isocyanate with an amine. mdpi.com While effective, these methods can have limitations, including the handling of hazardous reagents like phosgene (B1210022) or its derivatives to generate the isocyanate intermediate.

Future synthetic strategies could explore:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates could significantly improve efficiency and reduce waste.

Catalytic Approaches: The use of novel catalysts for the urea (B33335) bond formation could offer milder reaction conditions and higher yields. For instance, exploring transition-metal-catalyzed carbonylative coupling reactions could provide an alternative to isocyanate-based routes.

Flow Chemistry: Implementing continuous flow synthesis would enable better control over reaction parameters, improve safety, and allow for easier scalability, which is crucial for future manufacturing.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Key Reagents/Conditions | Potential Advantages | Challenges |

| Conventional Route | Isocyanate and Amine | Well-established, reliable | Use of hazardous reagents, multi-step process |

| Catalytic Carbonylation | Amine, CO source, Catalyst | Avoids isocyanates, potentially milder conditions | Catalyst cost and optimization |

| Flow Chemistry | Optimized conventional or catalytic chemistry in a flow reactor | Enhanced safety, scalability, and process control | Initial setup cost and expertise requirement |

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. mdpi.com For this compound, leveraging these approaches can guide the rational design of new analogues with improved pharmacological profiles.

Future computational research could involve:

Structure-Based Drug Design (SBDD): If the biological target(s) of this compound are identified, SBDD can be employed to understand its binding mode. This knowledge can then be used to design new derivatives with enhanced affinity and selectivity. The urea moiety is known to form key hydrogen bonds within kinase domains. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be performed on a series of analogues to identify key structural features that contribute to their biological activity.

De Novo Design Algorithms: These algorithms can generate novel molecular structures that are predicted to have high affinity for a specific target. Using the this compound scaffold as a starting point, these methods can explore a vast chemical space to identify promising new drug candidates.

Exploration of Polypharmacology and Multi-Targeting Strategies

The "one drug, one target" paradigm has been increasingly challenged by the understanding that many complex diseases are driven by multiple biological pathways. nih.gov Diaryl urea compounds, such as sorafenib, are known to be multi-targeted kinase inhibitors. frontiersin.org This polypharmacological profile can lead to enhanced therapeutic efficacy.

Future research on this compound should investigate its potential as a multi-targeting agent. This could involve:

Kinome Profiling: Screening the compound against a broad panel of protein kinases to identify its full range of targets. nih.gov This can reveal unexpected therapeutic opportunities and potential off-target effects.

Rational Design of Multi-Targeting Ligands: Based on its initial target profile, the structure of this compound can be systematically modified to optimize its activity against a desired set of targets. biorxiv.org This could lead to the development of a single drug that can modulate multiple key nodes in a disease pathway.

Derivatization for Modulating Biological Potency and Selectivity

The chemical structure of this compound offers multiple sites for derivatization to fine-tune its biological properties. nih.gov Systematic modification of different parts of the molecule can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Key derivatization strategies to explore include:

Modification of the Benzyloxy Group: The benzyloxy moiety can be replaced with other substituted benzyl (B1604629) groups or different aromatic and heterocyclic rings to explore interactions with specific pockets in the target protein.

Substitution on the Phenyl Rings: The halogen atoms on the 4-bromo-3-chlorophenyl ring play a crucial role in the molecule's properties. Exploring other substitution patterns or replacing the halogens with other functional groups could modulate its activity and selectivity.

Alterations to the Urea Linker: While the urea group is often critical for binding, its properties can be subtly modified, for example, by introducing conformational constraints. nih.gov

The following table outlines potential derivatization sites and their expected impact:

| Modification Site | Potential Modifications | Anticipated Impact on Biological Activity |

| Benzyloxy Ring | Introduction of electron-donating or -withdrawing groups | Altered binding affinity and pharmacokinetic properties |

| 4-Bromo-3-chlorophenyl Ring | Replacement of halogens with other groups (e.g., CF3, OCH3) | Modified potency and selectivity profile |

| Urea Moiety | N-methylation, incorporation into a cyclic system | Changes in hydrogen bonding capacity and conformational rigidity |

Through these focused research efforts, the full therapeutic potential of this compound and its future derivatives can be systematically explored and potentially translated into novel treatments for various diseases.

Q & A

Basic: What are the recommended synthesis methodologies for 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea?

Answer:

The synthesis typically involves coupling a substituted phenyl carbamate with a benzyloxyamine derivative. For example, a method analogous to the synthesis of related urea compounds involves dissolving phenyl carbamate intermediates (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) in acetonitrile, adding a nucleophilic amine (e.g., benzyloxyamine) dropwise, and heating under reflux (65°C for 1 hour) to promote urea bond formation . Purification often includes filtration and washing with non-polar solvents like hexane. Key steps include optimizing stoichiometry (e.g., 1.2 mmol carbamate to 1.0 mmol amine) and using catalysts like DABCO to enhance reaction efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the benzyloxy and aryl substituents. For instance, H-NMR can resolve the methylene protons of the benzyloxy group (δ ~4.5–5.0 ppm) and aromatic protons from the bromo-chlorophenyl moiety. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass). Infrared (IR) spectroscopy identifies urea C=O stretches (~1640–1680 cm) and N-H vibrations (~3300 cm) .

Advanced: How can X-ray crystallography and SHELX software elucidate the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of the molecule. For urea derivatives, crystals are often grown via slow evaporation (e.g., in ethanol). Data collection using a Bruker diffractometer (MoKα radiation, λ = 0.71073 Å) yields parameters like unit cell dimensions (e.g., orthorhombic Pbca with a = 11.3872 Å, b = 9.5037 Å) . SHELX programs (SHELXL for refinement) are used to solve the structure, with hydrogen bonding networks (e.g., O1···H1 intermolecular bonds) and torsional angles analyzed to confirm conformational stability . Constraints on H-atom positions (AFIX commands) and absorption corrections (XSHELL) improve refinement accuracy .

Advanced: How do intramolecular hydrogen bonds influence the bioactivity of this urea derivative?

Answer:

Intramolecular hydrogen bonds (e.g., O2···H1 and O1···H2 in chlorbromuron analogs) restrict rotational freedom around the urea core, stabilizing planar conformations critical for binding to biological targets. For example, in photosynthesis-inhibiting herbicides, such rigidity enhances affinity for the D1 protein in photosystem II by mimicking the natural substrate plastoquinone . Computational modeling (e.g., density functional theory) can quantify bond strengths, while crystallographic data (e.g., r.m.s. deviations of 0.167 Å for planar groups) validate these interactions .

Advanced: How should researchers address contradictions in pharmacological data for this compound?

Answer:

Contradictions in bioactivity data (e.g., varying IC values across assays) require rigorous triangulation:

- Methodological consistency : Ensure identical assay conditions (pH, temperature) and cell lines.

- Data validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity effects) .

Member checking (peer review of interpretations) and replication studies further mitigate discrepancies .

Advanced: What strategies optimize crystallization for structural studies of this compound?

Answer:

Successful crystallization relies on solvent selection (e.g., ethanol or acetonitrile for slow evaporation) and temperature control (295 K for stable nucleation). Seed crystals can be introduced to bypass amorphous phases. For urea derivatives, intermolecular hydrogen bonds often drive crystal packing; thus, modifying substituents (e.g., bromo vs. chloro groups) alters solubility and lattice stability. Monitoring crystal decay (e.g., <1.3% intensity loss in standards) ensures data integrity during SCXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.